2-Bromo-3-(difluoromethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKYTOQKHIJDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-27-6 | |

| Record name | 2-Bromo-3-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-3-(difluoromethoxy)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The pyridine moiety, a ubiquitous structural motif in a vast number of pharmaceuticals, offers a versatile template for chemical modification. When combined with the unique physicochemical properties of fluorine, such as high electronegativity, the ability to form strong carbon-fluorine bonds, and its role as a bioisostere for hydrogen or hydroxyl groups, the resulting fluorinated pyridine derivatives present a powerful tool for medicinal chemists. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.

This technical guide focuses on a particularly valuable building block: 2-Bromo-3-(difluoromethoxy)pyridine . With the Chemical Abstracts Service (CAS) number 947249-27-6 , this compound masterfully combines three key functional elements on a single pyridine ring: a bromine atom at the 2-position, which serves as a versatile handle for cross-coupling reactions; a difluoromethoxy group (-OCF₂H) at the 3-position, a lipophilic hydrogen bond donor mimic; and the pyridine nitrogen, which imparts aqueous solubility and provides a key interaction point for biological targets. This guide will provide an in-depth analysis of its synthesis, physicochemical properties, spectroscopic characterization, and its application as a pivotal intermediate in the synthesis of complex, biologically active molecules.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's fundamental properties is critical for its effective application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 947249-27-6 | [1] |

| Molecular Formula | C₆H₄BrF₂NO | [1] |

| Molecular Weight | 224.00 g/mol | [1] |

| Monoisotopic Mass | 222.94443 Da | [1] |

| Predicted XlogP | 2.3 | [1] |

| Canonical SMILES | C1=CC(=C(N=C1)Br)OC(F)F | [1] |

| InChI Key | JSKYTOQKHIJDNI-UHFFFAOYSA-N | [1] |

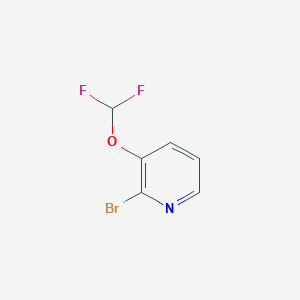

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

The initial step involves the regioselective bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group that directs electrophilic substitution to the ortho and para positions. The 2-position is sterically accessible and electronically favored for bromination.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, an aqueous solution of sodium hydroxide (40%) is cooled to between -10°C and 0°C using an ice-salt bath.[2]

-

Bromine Addition: Liquid bromine is added dropwise to the cold sodium hydroxide solution while maintaining the low temperature.[2]

-

Substrate Addition: 3-Hydroxypyridine is dissolved in a separate aqueous solution of sodium hydroxide. This solution is then added dropwise to the bromine solution, ensuring the system temperature is maintained between 10°C and 15°C.[2]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2.5 to 3 hours.[2]

-

Workup and Isolation: The pH of the reaction mixture is adjusted to 7 with an appropriate acid. The resulting crude product precipitates and is collected. Recrystallization from a suitable solvent system yields purified 2-bromo-3-hydroxypyridine.[2]

Causality: The use of a cold alkaline solution of bromine (sodium hypobromite formed in situ) allows for a controlled bromination of the activated pyridine ring. The hydroxyl group directs the electrophilic bromine to the ortho-position (C2). Maintaining a low temperature during the initial mixing and a controlled temperature during the reaction is crucial to minimize side reactions and ensure high regioselectivity.

Step 2: Difluoromethylation of 2-Bromo-3-hydroxypyridine

The second step involves the O-difluoromethylation of the hydroxyl group of the intermediate. This transformation can be achieved using various difluoromethylating agents. A common and effective method involves the use of reagents that generate difluorocarbene (:CF₂) in situ or act as a source of "CF₂H+".

Protocol:

-

Reaction Setup: To a vigorously stirred solution of 2-bromo-3-hydroxypyridine in a suitable aprotic solvent (e.g., acetonitrile or DMF) at room temperature, a strong base is added. A 6 M aqueous solution of potassium hydroxide is a viable option.[3]

-

Reagent Addition: A difluoromethylating agent, such as difluoromethyltriflate, is added dropwise to the reaction mixture. This reaction is often exothermic, and the temperature should be maintained at room temperature using a water bath.[3] Other reagents like chlorodifluoromethane (ClCF₂H) under basic conditions can also be employed.

-

Reaction: The mixture is stirred for a specified period, typically ranging from 30 minutes to several hours, until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality: The strong base deprotonates the phenolic hydroxyl group of 2-bromo-3-hydroxypyridine, forming a nucleophilic phenoxide. This phenoxide then attacks the difluoromethylating agent (or the in situ generated difluorocarbene), leading to the formation of the desired difluoromethoxy ether. The choice of solvent and base is critical to ensure sufficient solubility of the starting materials and to facilitate the nucleophilic attack.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of its structural components and data from analogous compounds.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a characteristic triplet in the upfield region for the -OCF₂H proton.

-

Pyridine Protons (δ 7.0-8.5 ppm):

-

H6: Expected to be the most downfield proton, appearing as a doublet of doublets, due to its proximity to the electronegative nitrogen atom.

-

H4 & H5: These protons will appear as multiplets in the aromatic region, with their exact chemical shifts and coupling patterns determined by their positions relative to the bromo and difluoromethoxy groups.

-

-

-OCF₂H Proton (δ 6.5-7.5 ppm): This proton will appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (J ≈ 73-75 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule.

-

Pyridine Carbons (δ 110-160 ppm):

-

C2 (bearing the bromine): The chemical shift will be influenced by the halogen, typically appearing in the range of δ 140-145 ppm.

-

C3 (bearing the -OCF₂H group): This carbon will be shifted downfield due to the electronegative oxygen and will likely show coupling to the fluorine atoms.

-

C4, C5, C6: These carbons will resonate in the typical aromatic region for pyridines.

-

-

-OCF₂H Carbon (δ 110-120 ppm): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF ≈ 240-250 Hz).

FT-IR Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O-C stretching: Strong bands in the 1050-1250 cm⁻¹ region.

-

C-F stretching: Very strong, characteristic bands in the 1000-1100 cm⁻¹ region.

-

C-Br stretching: In the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion [M]⁺: Expected at m/z 223 and 225.

-

Key Fragmentation: Loss of the bromine atom ([M-Br]⁺) would be a significant fragmentation pathway. Further fragmentation of the difluoromethoxy group could also be observed.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 2-position is the primary site for elaboration, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[6] For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position.

Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[7]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[7]

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80°C and 120°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the 2-arylpyridine product and regenerates the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for efficient catalysis and to prevent catalyst deactivation by the pyridine nitrogen.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction enables the synthesis of 2-amino-pyridines from this compound and a primary or secondary amine.[9]

Experimental Workflow: General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in a reaction tube.[10][11]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110°C) until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction is quenched, extracted, and the crude product is purified by chromatography.

Causality: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond. The subsequent steps involve coordination of the amine, deprotonation by the strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and the desired 2-aminopyridine product.[8]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel.

-

Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Conclusion

This compound is a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its trifunctional nature—a reactive bromine handle for cross-coupling, a metabolically robust difluoromethoxy group for modulating physicochemical properties, and a pyridine core for biological interactions—makes it an exemplary intermediate for the synthesis of complex molecular architectures. The synthetic pathways and reaction protocols outlined in this guide provide a solid foundation for its practical application in the laboratory. As the demand for novel therapeutics with fine-tuned properties continues to grow, the strategic use of such precisely engineered building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

- CN105017136A - 2-bromo-3-methoxypyridine preparation method. (n.d.). Google Patents.

-

2-Bromo-3-hydroxypyridine. (n.d.). Protheragen. Retrieved from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-7. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.). Google Patents.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7063-7103. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

This compound (C6H4BrF2NO). (n.d.). PubChemLite. Retrieved from [Link]

-

¹³C NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0001943). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters, 25(27), 5030–5035. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]

- 2. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 3. 3-(Difluoromethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Technical Guide to 2-Bromo-3-(difluoromethoxy)pyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-(difluoromethoxy)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional architecture—a pyridine core, a synthetically versatile bromine atom, and a property-modulating difluoromethoxy group—makes it a valuable building block for the synthesis of complex molecular entities. The pyridine scaffold is a ubiquitous pharmacophore, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling facile elaboration of the molecular structure. The difluoromethoxy group is a unique bioisostere for hydroxyl or thiol moieties, capable of enhancing metabolic stability, modulating lipophilicity, and participating in hydrogen bond interactions. This guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic route, analytical characterization protocols, and the strategic applications of this compound in modern pharmaceutical research.

Core Physicochemical Properties

This compound is a distinct chemical entity whose utility is grounded in its fundamental physical and chemical properties. A summary of these key identifiers and properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrF₂NO | [1] |

| Molecular Weight | 224.00 g/mol | N/A |

| Monoisotopic Mass | 222.94443 Da | [1] |

| CAS Number | 947249-27-6 | N/A |

| Canonical SMILES | C1=CC(=C(N=C1)Br)OC(F)F | [1] |

| InChIKey | JSKYTOQKHIJDNI-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.3 | [1] |

| Appearance | (Typically a solid or oil) | N/A |

Note: Physical appearance may vary based on purity and supplier. All researchers should consult the specific Safety Data Sheet (SDS) for handling and storage information.

Strategic Importance in Medicinal Chemistry

The value of this compound in drug development stems from the synergistic interplay of its three key structural components. Understanding the role of each component is crucial to leveraging this building block effectively.

-

Pyridine Core : The pyridine ring is a privileged scaffold in medicinal chemistry, present in thousands of drug candidates.[2] Its nitrogen atom can act as a hydrogen bond acceptor, enhance solubility, and provide a point for metabolic interactions, making it a desirable core for biologically active molecules.[2]

-

Bromine Substituent : The bromine atom at the 2-position is not merely a substituent but a versatile synthetic handle. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3] This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Brominated heterocycles are often preferred over their chloro-derivatives for such coupling reactions due to their higher reactivity.[3]

-

Difluoromethoxy (-OCF₂H) Group : The introduction of fluorine-containing groups is a well-established strategy for optimizing drug properties. The -OCF₂H group is particularly noteworthy as it serves as a lipophilic bioisostere of a hydroxyl group.[4][5] It can improve metabolic stability by blocking sites of oxidation and can modulate the acidity of adjacent functional groups. Furthermore, the hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, providing unique binding interactions with biological targets.[5]

Caption: Key structural features and their corresponding functional roles.

Proposed Synthesis and Mechanistic Rationale

While multiple proprietary routes may exist, a plausible and scalable synthesis of this compound can be conceptualized from commercially available 2-bromo-3-hydroxypyridine. The key transformation is the O-difluoromethylation of the hydroxyl group.

Reaction Scheme: 2-Bromo-3-hydroxypyridine → this compound

The critical step, O-difluoromethylation, can be achieved using various reagents. A robust and well-documented method involves the use of chlorodifluoromethane (CHClF₂, Freon-22) under basic conditions.[5][6] The reaction proceeds via the deprotonation of the hydroxypyridine by a base (e.g., potassium carbonate) to form a pyridinolate anion. This nucleophile then attacks chlorodifluoromethane. Although this generates a difluorocarbene intermediate under some conditions, for O-alkylation, the pathway is often considered an Sₙ2-type displacement or related mechanism.

Caption: General workflow for the proposed synthesis.

Experimental Protocol: O-Difluoromethylation

This protocol is adapted from established procedures for the O-difluoromethylation of hydroxypyridines and should be performed with appropriate safety precautions, particularly the use of a pressure-rated vessel.[5][6]

-

Vessel Preparation : To a clean, dry, and pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-bromo-3-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition : Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and cool the mixture in a dry ice/acetone bath (-78 °C). Carefully condense chlorodifluoromethane (CHClF₂, >2.0 eq) into the vessel.

-

Reaction : Securely seal the vessel and allow it to warm to room temperature behind a blast shield. Transfer the vessel to a heating mantle and heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS (if sampling is possible).

-

Workup : After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and then carefully vent the excess CHClF₂ into a suitable scrubber. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show a characteristic triplet for the -OCH F₂ proton with a coupling constant (JH-F) of approximately 73-75 Hz. The aromatic protons on the pyridine ring will appear as multiplets in the aromatic region.

-

¹³C NMR : The carbon of the -OC F₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR : The fluorine spectrum should show a doublet centered around -80 to -90 ppm (relative to CFCl₃), resulting from the coupling to the single proton of the difluoromethoxy group.[7]

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). Predicted m/z for the [M+H]⁺ adduct is 223.95171.[1]

Sample Protocol: NMR Spectrum Acquisition

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Reference the spectrum to the residual solvent signal (e.g., CHCl₃ at 7.26 ppm).

-

¹⁹F NMR Acquisition : Without changing the sample, acquire the ¹⁹F NMR spectrum. Use an external standard or the instrument's internal reference for chemical shift calibration.

-

Data Processing : Process the spectra using appropriate software. Apply Fourier transformation and phase correction. Integrate the signals to determine relative proton counts.

Safe Handling and Storage

This compound, as a halogenated organic compound, requires careful handling.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [N/A]

-

Toxicity : While specific toxicity data is not widely available, related compounds like 2-bromo-3,5-difluoropyridine are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8] Assume similar hazards and always consult the material-specific SDS provided by the supplier.

Conclusion

This compound is a high-value chemical building block for researchers engaged in drug discovery and medicinal chemistry. Its well-defined structure offers a reliable platform for creating novel compounds through predictable synthetic transformations. The strategic combination of a pyridine core, a reactive bromine handle, and a property-enhancing difluoromethoxy group provides a powerful tool for developing next-generation therapeutics. The synthetic and analytical protocols outlined in this guide serve as a foundational resource for scientists working with this versatile intermediate.

References

-

G. A. Morris, et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. National Center for Biotechnology Information. Available at: [Link]

-

Z. Zhu, et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. Available at: [Link]

-

M. C. Willis, et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. Available at: [Link]

-

M. A. Esteruelas, et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Available at: [Link]

-

A. Gandioso, et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC - NIH. Available at: [Link]

-

ChemUniverse. (n.d.). 2-BROMO-3-(DIFLUOROMETHYL)PYRIDINE. Available at: [Link]

-

S. K. Guchhait, et al. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Wiley Online Library. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C6H4BrF2NO). Available at: [Link]

-

PubChemLite. (n.d.). 2-bromo-3-(difluoromethyl)pyridine (C6H4BrF2N). Available at: [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-BROMO-5-DIFLUOROMETHOXY-PYRIDINE. Available at: [Link]

-

K. I. Petko, et al. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ACS Publications. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-2,6-difluoropyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-(difluoromethoxy)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-3-(difluoromethoxy)pyridine. As a key building block in medicinal chemistry, this fluorinated pyridine derivative offers unique electronic properties that are increasingly leveraged in the design of novel therapeutics. This document serves as a detailed resource for researchers and drug development professionals, offering insights into its reactivity, spectral characteristics, and potential as a versatile synthetic intermediate.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a lipophilic hydrogen bond donor, capable of enhancing metabolic stability and binding affinity.[2] When appended to a pyridine scaffold, a privileged heterocycle in medicinal chemistry, the resulting difluoromethoxypyridine derivatives become valuable assets in the synthesis of complex molecular architectures.[3]

This compound is one such building block, combining the reactivity of a 2-bromopyridine moiety with the unique electronic influence of the 3-difluoromethoxy group. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the 2-position. This guide will delve into the specific chemical properties, synthetic routes, and notable applications of this important intermediate.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂NO | [4] |

| Molecular Weight | 224.00 g/mol | [4] |

| CAS Number | 947249-27-6 | [4] |

| Appearance | White to off-white solid or liquid | Supplier Data |

| Boiling Point | Not explicitly reported, estimated >200 °C | |

| Melting Point | Not explicitly reported | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |

| SMILES | C1=CC(=C(N=C1)Br)OC(F)F | [4] |

| InChI Key | JSKYTOQKHIJDNI-UHFFFAOYSA-N | [4] |

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, its preparation can be inferred from analogous syntheses of similar fluorinated pyridine compounds. A plausible synthetic route would likely involve the difluoromethoxylation of a suitable pyridine precursor.

One potential strategy involves the reaction of 2-bromo-3-hydroxypyridine with a difluoromethylating agent. This transformation can be challenging, but methods for the difluoromethylation of phenols and other hydroxyl-containing compounds are known and could be adapted.

A generalized synthetic workflow is depicted below:

Caption: Plausible synthetic pathway to this compound.

Note: The conditions for such a reaction would require careful optimization of the base, solvent, temperature, and choice of difluoromethylating agent to achieve a satisfactory yield and purity.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of experimental spectra is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The difluoromethoxy group will present a characteristic triplet (or more complex multiplet due to coupling with fluorine) in the upfield region. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the bromine and difluoromethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms. The carbon bearing the difluoromethoxy group will appear as a triplet due to C-F coupling. The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F and C-O stretching vibrations associated with the difluoromethoxy group.[7][8] The C-Br stretching vibration is also expected in the lower frequency region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.[9] Fragmentation patterns would likely involve the loss of the bromine atom, the difluoromethoxy group, or cleavage of the pyridine ring.[10][11][12]

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the 2-bromo position, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups, making it a valuable building block for creating libraries of complex molecules for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

This reaction is crucial for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[13][14][15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 2-position of the pyridine ring.[16][17][18][19][20]

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

This transformation is particularly important for the synthesis of compounds targeting kinases, where an amino group at this position often forms a key hydrogen bond interaction with the hinge region of the enzyme's active site.[13][21]

Applications in Drug Discovery

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not abundant in the public domain, its structural motifs are present in various biologically active compounds. The difluoromethoxypyridine core is a recognized pharmacophore in the development of kinase inhibitors and other therapeutic agents. The ability to functionalize the 2-position through cross-coupling reactions makes this building block highly valuable for generating libraries of potential drug candidates for screening and lead optimization.[13][15][22][23]

Safety and Handling

As with all brominated and fluorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle and an electron-withdrawing difluoromethoxy group makes it an attractive starting material for the synthesis of a wide range of complex molecules. The ability to readily participate in robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of compound libraries with diverse functionalities. As the demand for novel fluorinated scaffolds in drug design continues to grow, the importance of intermediates such as this compound is set to increase, providing chemists with a powerful tool to explore new chemical space and develop the next generation of therapeutics.

References

-

Justia Patents. (2021, February 25). Bromination of pyridine derivatives. Retrieved from [Link]

- Google Patents. (2012, September 13). United States Patent.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

- Google Patents. (n.d.). Preparation of difluorpyridine compounds.

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. Retrieved from [Link]

-

Waseda University. (2020, August 18). A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Retrieved from [Link]

- Google Patents. (n.d.). DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Springer. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra for Pyridine with different transition metal complexes. Retrieved from [Link]

-

NIH. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Retrieved from [Link]

-

MDPI. (n.d.). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved from [Link]

-

PubMed. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved from [Link]

-

PubMed Central. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

ScienceDaily. (2024, July 2). Using visible light to make pharmaceutical building blocks. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. article.sapub.org [article.sapub.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 19. researchgate.net [researchgate.net]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

- 23. sciencedaily.com [sciencedaily.com]

"2-Bromo-3-(difluoromethoxy)pyridine spectral data (NMR, IR, MS)"

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-3-(difluoromethoxy)pyridine

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Implications

The unique substitution pattern of this compound dictates its electronic and, consequently, its spectral properties. The pyridine ring is an electron-deficient aromatic system. This effect is amplified by the presence of two electron-withdrawing groups: a bromine atom at the 2-position and a difluoromethoxy group at the 3-position. These substituents significantly influence the chemical environment of each proton and carbon atom, leading to predictable shifts in NMR spectra, characteristic vibrations in IR spectroscopy, and defined fragmentation patterns in mass spectrometry.

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will all provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one in the difluoromethyl region.

-

Aromatic Protons (H-4, H-5, H-6): The electron-withdrawing nature of the bromo and difluoromethoxy groups will shift all ring protons downfield compared to unsubstituted pyridine.

-

H-6: This proton is adjacent to the nitrogen and is expected to be the most deshielded, appearing as a doublet of doublets around δ 8.2-8.4 ppm .

-

H-4: This proton will also be significantly deshielded and is expected to appear as a doublet of doublets around δ 7.4-7.6 ppm .

-

H-5: This proton will be the most upfield of the aromatic signals, appearing as a triplet or doublet of doublets around δ 7.1-7.3 ppm .

-

-

Difluoromethoxy Proton (O-CH-F₂): The proton on the difluoromethoxy group is directly attached to a carbon bearing two fluorine atoms, which will cause a significant downfield shift. This signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms (JHF ≈ 70-75 Hz) and will likely appear in the range of δ 6.5-7.0 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six carbon atoms.

-

C-2 (bearing Br): The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and is expected to appear around δ 140-145 ppm .

-

C-3 (bearing OCF₂H): This carbon, attached to the electron-withdrawing difluoromethoxy group, will be deshielded and is predicted to be in the δ 150-155 ppm range.

-

C-4, C-5, C-6: These carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the substituents, likely in the range of δ 110-140 ppm .

-

C-7 (OCF₂H): The carbon of the difluoromethoxy group will exhibit a large C-F coupling constant, appearing as a triplet in the range of δ 115-120 ppm (JCF ≈ 240-250 Hz).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct window into the fluorine environment.

-

A single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

-

This signal will be split into a doublet by the single proton on the same carbon (JFH ≈ 70-75 Hz). The chemical shift is anticipated to be in the range of δ -80 to -90 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1600-1450 | Pyridine Ring C=C and C=N Stretches | Strong |

| 1250-1150 | Aryl-O Stretch | Strong |

| 1100-1000 | C-F Stretch | Strong |

| 800-700 | Aromatic C-H Bending | Strong |

| 600-500 | C-Br Stretch | Medium |

The most characteristic signals will be the very strong C-F stretching bands, which are indicative of the difluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular weight is 224.00 g/mol .

-

Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity at m/z 223 and 225 . Predicted m/z for [M+H]⁺ is 223.95171.[1]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom or the difluoromethoxy group:

-

[M - Br]⁺: Loss of the bromine radical would result in a fragment at m/z 144.

-

[M - OCF₂H]⁺: Loss of the difluoromethoxy group would lead to a fragment at m/z 156/158 (still containing bromine).

-

Standard Experimental Protocols

The acquisition of high-quality spectral data relies on standardized methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with a proton-decoupling sequence, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-4096 scans for good signal-to-noise.

-

¹⁹F NMR: Acquire with a 45° pulse angle, a 2-second relaxation delay, and 64-128 scans.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This guide outlines the predicted ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectral data for this compound. By understanding the influence of the bromo and difluoromethoxy substituents on the pyridine core, researchers can confidently predict and interpret the spectra of this and related molecules. The provided protocols offer a starting point for the experimental validation of these predictions, ensuring the unambiguous identification and quality control of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an unspecified article. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-3-methylpyridine. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

"2-Bromo-3-(difluoromethoxy)pyridine safety and handling"

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-(difluoromethoxy)pyridine

Introduction

This compound is a halogenated and fluorinated pyridine derivative that serves as a critical structural motif in modern medicinal chemistry and drug development. Its utility lies in the unique combination of the pyridine core, a versatile platform for biological interaction, with a reactive bromine atom at the 2-position and an electron-withdrawing difluoromethoxy group at the 3-position. The bromine atom acts as an efficient leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of molecular complexity.[1][2] Concurrently, the difluoromethoxy group enhances metabolic stability, lipophilicity, and binding affinity, properties highly sought after in pharmaceutical candidates.[1]

However, the same chemical properties that make this compound a valuable synthetic intermediate also necessitate a rigorous and informed approach to its handling. As with many pyridine derivatives and halogenated organics, this compound presents significant health hazards. This guide provides a comprehensive overview of its properties, hazards, and the essential protocols required for its safe handling, storage, and disposal, grounded in established safety principles and data from structurally analogous compounds.

Section 1: Chemical and Physical Properties

A clear understanding of the compound's physical and chemical identity is the foundation of safe laboratory practice.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 947249-27-6 | [3] |

| Molecular Formula | C₆H₄BrF₂NO | [4] |

| Molecular Weight | 224.00 g/mol | [4] |

| Appearance | Colorless to Yellow Liquid | |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| InChI Key | JSKYTOQKHIJDNI-UHFFFAOYSA-N | [4] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon exposure through multiple routes and its irritant properties.[3]

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[3]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3]

Toxicological Rationale: The toxicity profile of this compound can be understood by considering its constituent parts. The pyridine ring itself is known to cause damage to the liver, kidneys, and central nervous system.[5] Halogenated aromatic compounds can be readily absorbed through the skin and respiratory tract, leading to systemic effects. Inhalation of vapors or aerosols can irritate the respiratory tract, while skin contact can lead to irritation and potential absorption.[6][7] Direct contact with the eyes is expected to cause serious irritation.[7] Ingestion can lead to gastrointestinal tract irritation and systemic poisoning.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The hierarchy of controls, from most to least effective, must be implemented.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[8][9]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][10]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[11][12]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

| Body Part | Personal Protective Equipment | Specifications and Rationale |

| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[8] |

| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned to protect skin and personal clothing.[13] |

| Hands | Nitrile Gloves | Nitrile gloves are recommended for their resistance to pyridine-based compounds. Always inspect gloves before use and change them frequently or immediately if contamination is suspected. For prolonged or immersive contact, consider double-gloving.[8] |

| Respiratory | NIOSH/MSHA approved respirator (if necessary) | Use is required only if engineering controls fail or during emergency situations. For nuisance exposures, a particle respirator may be used.[14] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when working with this substance.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational. Lay down an absorbent, plastic-backed liner on the work surface.[9]

-

PPE Donning: Put on all required PPE as specified in Section 3.

-

Transfer: Use a glass syringe or pipette to transfer the liquid. Avoid generating aerosols.

-

Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner.

-

Post-Handling: After use, tightly seal the container. Wipe down the external surface of the container and any contaminated glassware within the fume hood.

-

Decontamination: Clean the work area with an appropriate solvent and soap and water. Dispose of the absorbent liner and contaminated wipes as hazardous waste.[9]

-

PPE Doffing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them. Wash hands thoroughly with soap and water.

Storage Requirements:

-

Container: Keep the compound in its original, tightly sealed container to prevent leakage and moisture ingress.[4][10]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][8] A recommended storage temperature is 2-8°C.

-

Incompatibles: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[8][10]

-

Ignition Sources: Store away from sources of heat, sparks, or open flames.[10][11]

Section 5: Reactivity and Incompatibility

-

Reactivity: The bromine at the C-2 position is activated by the electron-withdrawing nature of the pyridine ring nitrogen, making it a good leaving group in nucleophilic aromatic substitution and a reactive partner in various metal-catalyzed cross-coupling reactions.[1]

-

Incompatible Materials:

-

Hazardous Decomposition Products: Under fire conditions, may emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides (HBr, HF).[10]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

| Exposure Type | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes while holding eyelids open. Seek immediate medical attention.[6][7] |

| Skin Contact | Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][14] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or label to the physician.[14] |

Spill Response Protocol:

Caption: Emergency Response Flowchart for a Chemical Spill.

-

Evacuate: Immediately alert others and evacuate the immediate spill area.[8]

-

Control: If safe to do so, remove ignition sources.

-

Protect: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and a respirator if vapors are significant.[6]

-

Contain: For small spills, cover and contain the liquid with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[6][8] Do not use combustible materials like paper towels alone.

-

Collect: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled container for hazardous waste.[8]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health & Safety (EH&S) office or a licensed contractor.[13]

Section 7: Waste Disposal

Proper disposal is a critical step in the chemical lifecycle to protect personnel and the environment.

Waste Disposal Protocol:

-

Waste Identification: All materials contaminated with this compound, including excess reagent, contaminated solvents, pipette tips, gloves, and absorbent materials, must be treated as hazardous waste.[9][13]

-

Segregation: This waste must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated or other incompatible waste streams.[8]

-

Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid. The container must be in good condition.[13]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Affix appropriate GHS hazard pictograms.[13]

-

Storage of Waste: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and have secondary containment.[13]

-

Final Disposal: Never dispose of this chemical down the drain or in regular trash.[13] Disposal must be carried out in strict compliance with all local, state, and federal regulations, typically through a licensed hazardous waste disposal company.[13][14]

Conclusion

This compound is a potent reagent for chemical synthesis, but its utility is matched by its potential hazards. A thorough understanding of its toxicological profile, combined with the disciplined implementation of engineering controls, personal protective equipment, and standardized handling and disposal protocols, is paramount. By treating this compound with the respect it requires, researchers can safely harness its synthetic potential while ensuring the protection of themselves, their colleagues, and the environment.

References

- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4.

- Chemical Label. (n.d.). This compound.

- Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%.

- Benchchem. (n.d.). Essential Guide to the Proper Disposal of 3-Bromopyridine-D4.

- Apollo Scientific. (2023, July 4). 4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet.

- Sigma-Aldrich. (2023, November 3). 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet.

- Thermo Fisher Scientific. (2025, December 18). 3-Bromopyridine Safety Data Sheet.

- Benchchem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.

- Mallinckrodt Baker. (2011, August 29). Pyridine Material Safety Data Sheet.

- Washington State University. (n.d.). Pyridine Standard Operating Procedure.

- Acros Pharmatech. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- AK Scientific, Inc. (n.d.). 3-Bromo-5-(bromomethyl)-2-(difluoromethoxy)pyridine Safety Data Sheet.

- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.

- Szabó, D., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(19), 6561. MDPI.

- University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound [acrospharmatech.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. aksci.com [aksci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. unthealth.edu [unthealth.edu]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scribd.com [scribd.com]

A Technical Guide to the Synthesis of 2-Bromo-3-(difluoromethoxy)pyridine: Methodologies, Mechanistic Insights, and Practical Protocols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Bromo-3-(difluoromethoxy)pyridine, a key heterocyclic building block in contemporary drug discovery and agrochemical research. The difluoromethoxy (OCF₂H) group is a critically important structural motif, often employed as a lipophilic bioisostere of hydroxyl or thiol groups, which can enhance metabolic stability, membrane permeability, and binding affinity.[1][2] When combined with a 2-bromopyridine scaffold, a versatile handle for metal-catalyzed cross-coupling reactions, the resulting molecule becomes an invaluable intermediate for constructing complex molecular architectures.[3] This document details the primary retrosynthetic strategies, with a focus on the O-difluoromethoxylation of 2-Bromo-3-hydroxypyridine. A detailed, field-proven experimental protocol is provided, alongside an analysis of alternative routes and critical process considerations for researchers and drug development professionals.

Introduction: The Strategic Value of the OCF₂H-Pyridine Scaffold

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CF₂H) and its corresponding ether, the difluoromethoxy group (OCF₂H), have garnered significant interest due to their unique physicochemical properties. The OCF₂H group can act as a hydrogen bond donor and is considered a lipophilic bioisostere of the hydroxyl group, a substitution that can profoundly influence a compound's pharmacokinetic profile by increasing metabolic stability and tuning lipophilicity.[1][2]

The pyridine ring, a privileged scaffold in numerous pharmaceuticals, offers a site for diverse functionalization. The presence of a bromine atom, particularly at the 2-position, provides a reactive site for a wide array of transformative chemical reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] The title compound, this compound, thus represents a convergence of these valuable features, making it a highly sought-after intermediate for the synthesis of novel therapeutic and agrochemical agents. This guide elucidates the most practical and efficient methodologies for its preparation.

Retrosynthetic Analysis and Core Strategies

A logical retrosynthetic analysis of this compound reveals two primary synthetic disconnections, leading to two distinct forward-synthesis strategies. The choice between these routes depends on starting material availability, regioselectivity control, and the robustness of the key chemical transformation.

The two key bond disconnections are:

-

The C-O bond of the difluoromethoxy group: This suggests a synthesis proceeding via the difluoromethoxylation of a 2-bromo-3-hydroxypyridine precursor.

-

The C-Br bond: This implies an electrophilic bromination of a 3-(difluoromethoxy)pyridine precursor.

Caption: Retrosynthetic analysis of this compound.

Strategy 1 is generally preferred due to the well-defined regiochemistry of the O-alkylation step and the potential for poor selectivity in the electrophilic bromination of the electron-deficient 3-(difluoromethoxy)pyridine ring in Strategy 2.

Preferred Synthetic Pathway: O-Difluoromethoxylation of 2-Bromo-3-hydroxypyridine

This strategy represents the most direct and controllable route to the target compound. It is a two-step process commencing from the readily accessible 2-amino-3-hydroxypyridine.

Caption: Workflow for the preferred synthesis of the target molecule.

The conversion of an aminopyridine to a bromopyridine is classically achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by displacement with a bromide salt, typically from Cu(I)Br or HBr.

Causality of Experimental Choices:

-

Acidic Medium (HBr): Hydrobromic acid serves a dual purpose: it protonates the pyridine nitrogen, preventing it from interfering with diazotization, and it acts as the bromide source.

-

Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and yield.

-

Sodium Nitrite (NaNO₂): This is the standard reagent for generating nitrous acid (HNO₂) in situ, which is the active agent for diazotization. It is added slowly to control the exothermic reaction and the evolution of nitrogen oxides.

A general procedure adapted from established methods for brominating aminopyridines can be followed.[4]

This is the pivotal step in the synthesis. The hydroxyl group of 2-Bromo-3-hydroxypyridine is O-alkylated using a difluorocarbene (:CF₂) source. A common and effective method involves the thermal decomposition of sodium chloro(difluoro)acetate.[5]

Mechanism Insight: The reaction proceeds via the deprotonation of the hydroxyl group by a base (e.g., K₂CO₃) to form a pyridinoxide anion. Concurrently, sodium chloro(difluoro)acetate, upon heating in a polar aprotic solvent, decarboxylates to generate a chloro(difluoro)methyl anion, which rapidly eliminates a chloride ion to form the highly reactive difluorocarbene intermediate. This electrophilic carbene is then trapped by the nucleophilic pyridinoxide to form the desired difluoromethoxy ether linkage.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

2-Bromo-3-hydroxypyridine

-

Sodium chloro(difluoro)acetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 2-Bromo-3-hydroxypyridine (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M.

-

Add anhydrous potassium carbonate (1.5 eq) and sodium chloro(difluoro)acetate (2.0 eq) to the stirred solution.

-

Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash sequentially with water and saturated aqueous sodium chloride (brine).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as the final product.

-

Trustworthiness and Validation: This protocol is based on established methodologies for the difluoromethoxylation of heterocyclic alcohols.[5] The progress of the reaction can be reliably tracked by TLC (staining with KMnO₄ if UV is not visible) or LC-MS to ensure consumption of the starting material. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Alternative Strategy: Bromination of 3-(difluoromethoxy)pyridine

While less common, this route is a viable alternative if the 3-(difluoromethoxy)pyridine precursor is readily available. The key challenge is controlling the regioselectivity of the bromination.

Causality of Experimental Choices:

-

Pyridine Ring Deactivation: The pyridine nitrogen and the electron-withdrawing OCF₂H group both deactivate the ring towards electrophilic aromatic substitution.

-

Regioselectivity: Electrophilic attack is directed away from the deactivating OCF₂H group. The most likely positions for substitution are C2, C4, and C6. The C2 position is often favored due to its proximity to the ring nitrogen under strongly acidic conditions.

-

Brominating Agents: Harsh conditions are typically required. Reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over elemental bromine for better control and milder conditions.[6] However, forcing conditions such as Br₂ in oleum may be necessary, which presents significant handling challenges.[6]

This route often results in a mixture of isomers, complicating purification and reducing the overall yield of the desired 2-bromo isomer.

Characterization and Data

The successful synthesis of this compound should be confirmed by rigorous analytical characterization.

| Property | Data | Source |

| Molecular Formula | C₆H₄BrF₂N | [7] |

| Molecular Weight | 208.01 g/mol | [7] |

| ¹H NMR (CDCl₃) | Expect signals in the aromatic region (~7.0-8.5 ppm) and a characteristic triplet for the OCF₂H (~6.5-7.5 ppm) with J(H,F) ≈ 73-75 Hz. | Predicted |

| ¹⁹F NMR (CDCl₃) | Expect a doublet corresponding to the OCF₂H group with J(F,H) ≈ 73-75 Hz. | Predicted |

| Mass Spectrometry (EI) | Expect a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br). | Predicted |

| CAS Number | 1211515-00-2 | [7] |

Conclusion